13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound belongs to a class of nitrogen-containing heterocyclic tricyclic systems fused with a piperazine moiety. Its core structure features a diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene scaffold, which incorporates two nitrogen atoms (at positions 1 and 8) and a central carbonitrile group at position 10. The piperazine substituent at position 13 is functionalized with a 2-methylprop-2-en-1-yl (isoprenyl) group, likely enhancing lipophilicity and modulating receptor-binding interactions.
This molecule’s structural complexity is comparable to other tricyclic piperazine derivatives reported in medicinal chemistry, such as antipsychotics or kinase inhibitors. However, its specific pharmacological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5/c1-19(2)18-29-12-14-30(15-13-29)25-16-21(20-8-4-3-5-9-20)22(17-27)26-28-23-10-6-7-11-24(23)31(25)26/h3-11,16H,1,12-15,18H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFWTFIJVHQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 2-methylprop-2-enyl group through alkylation reactions. The phenyl group is then introduced via a coupling reaction, and the pyrido[1,2-a]benzimidazole core is constructed through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous tricyclic piperazine derivatives:
Key Findings :
Structural Flexibility : The piperazine ring in these compounds serves as a versatile scaffold for attaching diverse substituents. For example, the target compound’s isoprenyl group contrasts with the pyridinyl group in ’s analog, which may alter binding affinity to targets like dopamine or serotonin receptors .
Biological Implications : Chlorinated derivatives () exhibit higher reactivity but may face metabolic instability compared to the target compound’s isoprenyl group, which is metabolically resistant due to its allyl structure .
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s methods, involving condensation of piperazine precursors with tricyclic intermediates under reflux conditions .
Biological Activity
The compound 13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-11-phenyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and data sources.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃
- Molecular Weight : 301.48 g/mol
The compound features a diazatricyclic core structure with a piperazine moiety and a phenyl group which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antifilarial agent and its interaction with biological targets.
Antifilarial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit promising antifilarial properties. For instance, compounds similar to the one have shown significant macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis.
Case Study Findings :
- Efficacy Against B. malayi :
- Mechanism of Action :
Data Table: Biological Activity Summary
| Activity Type | Target Organism | Dosage (mg/kg) | Efficacy (%) | Mechanism |
|---|---|---|---|---|
| Adulticidal | Brugia malayi | 300 | 53.6 | Protease inhibition |
| Microfilaricidal | Brugia malayi | 300 | 46.0 | Reproductive interference |
| Female Sterilization | Brugia malayi | 300 | 46.3 | Reproductive interference |
Pharmacological Potential
The pharmacological potential of this compound extends beyond antifilarial activity. The structural features suggest it may interact with various biological pathways:
- Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, which may imply psychoactive properties.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially making this compound relevant in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
